molecular formula C24H23N3O3S B459669 3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B459669
M. Wt: 433.5g/mol
InChI Key: NDICZIJCEICMLK-UHFFFAOYSA-N
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Description

3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituents such as 3,4-dimethoxyphenyl and 4-methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-aminothiophene-3-carboxylic acid under acidic conditions to form the thieno[2,3-b]pyridine core. This intermediate is then subjected to further reactions, including amination and benzylation, to introduce the amino and 4-methylbenzyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby interfering with key signaling pathways in cells. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5g/mol

IUPAC Name

3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H23N3O3S/c1-14-4-6-15(7-5-14)13-26-23(28)22-21(25)17-9-10-18(27-24(17)31-22)16-8-11-19(29-2)20(12-16)30-3/h4-12H,13,25H2,1-3H3,(H,26,28)

InChI Key

NDICZIJCEICMLK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N

Origin of Product

United States

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